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Cat. No.: B1311950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R,R)-Dipamp, or (R,R)-(-)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, is a chiral C₂-

symmetric diphosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in

rhodium-catalyzed hydrogenation reactions. Its application in the industrial synthesis of L-

DOPA, a crucial drug for treating Parkinson's disease, marked a significant milestone in

homogeneous catalysis. This document provides a comprehensive overview of the substrate

scope for (R,R)-Dipamp-rhodium catalyzed asymmetric hydrogenations and detailed protocols

for researchers in academia and the pharmaceutical industry. The Rh-(R,R)-Dipamp catalytic

system has proven to be highly effective for the enantioselective hydrogenation of various

prochiral olefins, delivering products with excellent enantioselectivities.[1][2]

Substrate Scope of (R,R)-Dipamp-Rhodium
Catalyzed Asymmetric Hydrogenation
The rhodium catalyst bearing the (R,R)-Dipamp ligand exhibits remarkable enantioselectivity

for a range of substrates, most notably α-(acylamino)acrylic acids and their derivatives,

enamides, and itaconic acid derivatives.

α-(Acylamino)acrylic Acid Derivatives
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This class of substrates is among the most successfully hydrogenated using the Rh-(R,R)-
Dipamp catalyst, consistently providing α-amino acid derivatives with high enantiomeric excess

(ee).

Entry Substrate Product Yield (%) ee (%)
Catalyst
System

Condition
s

1

(Z)-α-

Acetamido

cinnamic

acid

N-Acetyl-

D-

phenylalani

ne

>95 95 (R)

[Rh((R,R)-

Dipamp)

(COD)]BF₄

MeOH, RT,

3 atm H₂

2

Methyl (Z)-

α-

acetamidoc

innamate

Methyl N-

acetyl-D-

phenylalani

nate

>95 96 (R)

[Rh((R,R)-

Dipamp)

(COD)]BF₄

MeOH, RT,

3 atm H₂

3

(Z)-α-

Benzamido

cinnamic

acid

N-Benzoyl-

D-

phenylalani

ne

>95 94 (R)

[Rh((R,R)-

Dipamp)

(COD)]BF₄

MeOH,

50°C, 3

atm H₂

4

3,4-

Dihydroxy-

α-

acetamidoc

innamic

acid

N-Acetyl-L-

DOPA
98 96 (S)

[Rh((R,R)-

Dipamp)

(COD)]BF₄

i-

PrOH/MeO

H, 50°C, 3

atm H₂

5

(Z)-α-

Acetamido-

3-(2-

thienyl)acry

lic acid

N-Acetyl-

D-2-

thienylalani

ne

>95 97 (R)

[Rh((R,R)-

Dipamp)

(COD)]BF₄

MeOH, RT,

3 atm H₂

Enamides
The asymmetric hydrogenation of enamides provides a direct route to chiral amines and

amides. The Rh-(R,R)-Dipamp system has demonstrated high efficiency for this
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transformation.

Entry Substrate Product Yield (%) ee (%)
Catalyst
System

Condition
s

1

1-Phenyl-

N-acetyl-

ethenamin

e

N-(1-

Phenylethy

l)acetamid

e

Quant. 95 (R)

[Rh((R,R)-

Dipamp)

(COD)]BF₄

MeOH, RT,

3 atm H₂

2

1-(4-

Chlorophe

nyl)-N-

acetyl-

ethenamin

e

N-[1-(4-

Chlorophe

nyl)ethyl]ac

etamide

Quant. 96 (R)

[Rh((R,R)-

Dipamp)

(COD)]BF₄

MeOH, RT,

3 atm H₂

3

1-(4-

Methoxyph

enyl)-N-

acetyl-

ethenamin

e

N-[1-(4-

Methoxyph

enyl)ethyl]a

cetamide

Quant. 94 (R)

[Rh((R,R)-

Dipamp)

(COD)]BF₄

MeOH, RT,

3 atm H₂

4

N-Acetyl-1-

tert-

butylethen

amine

N-(1,2,2-

Trimethylpr

opyl)aceta

mide

Quant. 99 (S)

[Rh((S,S)-

Dipamp)

(COD)]BF₄

MeOH, RT,

3 atm H₂

Itaconic Acid and Derivatives
Itaconic acid and its esters are also excellent substrates for Rh-(R,R)-Dipamp catalyzed

asymmetric hydrogenation, yielding chiral succinate derivatives.
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Entry Substrate Product Yield (%) ee (%)
Catalyst
System

Condition
s

1
Itaconic

acid

(R)-

Methylsucc

inic acid

>95 96 (R)

[Rh((R,R)-

Dipamp)

(COD)]BF₄

MeOH,

25°C, 1

atm H₂

2
Dimethyl

itaconate

Dimethyl

(R)-

methylsucc

inate

>99 98 (R)

[Rh((R,R)-

Dipamp)

(COD)]BF₄

MeOH, RT,

1 atm H₂

3
Diethyl

itaconate

Diethyl (R)-

methylsucc

inate

>99 97 (R)

[Rh((R,R)-

Dipamp)

(COD)]BF₄

EtOH,

25°C, 1

atm H₂

Experimental Protocols
Protocol 1: Preparation of the Catalyst Precursor
[Rh((R,R)-Dipamp)(COD)]BF₄
This protocol describes the in situ generation of the active catalyst from a stable rhodium

precursor and the (R,R)-Dipamp ligand. For optimal results, the pre-formed and isolated

complex is recommended.

Materials:

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

(R,R)-Dipamp

Anhydrous, degassed methanol

Schlenk flask

Magnetic stirrer

Inert atmosphere (Argon or Nitrogen)
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Procedure:

In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 eq) in anhydrous,

degassed methanol.

In a separate flask, dissolve (R,R)-Dipamp (1.1 eq) in anhydrous, degassed methanol.

Slowly add the (R,R)-Dipamp solution to the rhodium precursor solution with stirring.

Stir the resulting orange-red solution at room temperature for 30 minutes to allow for

complete ligand exchange.

The catalyst solution is now ready for use in the hydrogenation reaction.

Note: For sensitive substrates, it is advisable to use the isolated complex [Rh((R,R)-Dipamp)

(COD)]BF₄, which can be prepared and purified according to literature procedures.[3]

Protocol 2: General Procedure for Asymmetric
Hydrogenation
This protocol provides a general method for the asymmetric hydrogenation of a prochiral olefin.

Materials:

Prochiral olefin (e.g., (Z)-α-acetamidocinnamic acid)

[Rh((R,R)-Dipamp)(COD)]BF₄ catalyst solution (prepared as in Protocol 1 or from isolated

complex)

Anhydrous, degassed solvent (e.g., methanol)

High-pressure hydrogenation vessel (autoclave)

Magnetic stirrer

Hydrogen gas (high purity)

Procedure:
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In a glovebox or under a stream of inert gas, charge the hydrogenation vessel with the

prochiral olefin (e.g., 1.0 mmol) and a magnetic stir bar.

Add a sufficient amount of anhydrous, degassed solvent (e.g., 10 mL of methanol) to

dissolve the substrate.

Add the catalyst solution (typically 0.5-1.0 mol%).

Seal the vessel and purge with hydrogen gas 3-5 times.

Pressurize the vessel to the desired hydrogen pressure (e.g., 3 atm).

Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for

the required time (typically 12-24 hours).

Monitor the reaction progress by TLC, GC, or HPLC.

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an

inert gas.

Remove the solvent under reduced pressure.

The crude product can be purified by column chromatography, recrystallization, or other

suitable methods.

Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Mandatory Visualizations
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Catalyst Preparation

Asymmetric Hydrogenation

Workup and Analysis
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Click to download full resolution via product page

Caption: Experimental workflow for (R,R)-Dipamp catalyzed asymmetric hydrogenation.
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Catalytic Cycle

[Rh(Dipamp)]⁺ Substrate Coordination
+ Substrate

Prochiral Olefin
H₂

Oxidative Addition of H₂

+ H₂ Migratory Insertion

Reductive Elimination

+ Chiral Product

Click to download full resolution via product page

Caption: Simplified catalytic cycle for Rh-Dipamp catalyzed hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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